N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the reaction of 2-chlorobenzylamine with a suitable triazolopyridazine precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazolopyridazine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the benzyl and triazolopyridazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles like sodium azide and alkyl halides are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzyl or triazolopyridazine rings .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in bacterial growth and replication, making it a potential candidate for antimicrobial therapy .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: This compound shares a similar triazolopyridazine core but differs in its substituents, which can lead to different biological activities.
N-(4-chlorobenzyl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Another related compound with variations in the benzyl and pyridazinyl groups.
Uniqueness
N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C12H10ClN5 |
---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C12H10ClN5/c13-10-4-2-1-3-9(10)7-14-11-5-6-12-16-15-8-18(12)17-11/h1-6,8H,7H2,(H,14,17) |
InChI Key |
BAZGLSBDJHTVJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NN3C=NN=C3C=C2)Cl |
Origin of Product |
United States |
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